2-(3-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(3-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide involves multiple stepsCommon synthetic routes involve the use of reagents such as sulfonyl chlorides, amines, and acylating agents under controlled conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the phenoxy group, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with dopamine receptors and other neurotransmitter systems .
Comparison with Similar Compounds
2-(3-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide can be compared with other isoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective activity.
Dipotassium 2-(3-methylphenoxy)ethyl phosphate: Used in various chemical applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-5-4-8-19(13-16)26-15-20(23)21-10-12-27(24,25)22-11-9-17-6-2-3-7-18(17)14-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQABMSXZOHMFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.